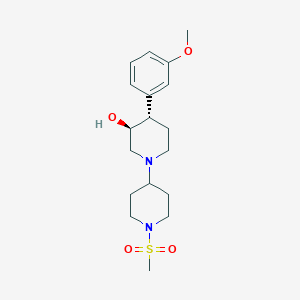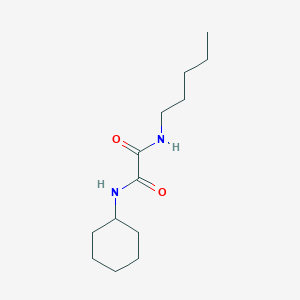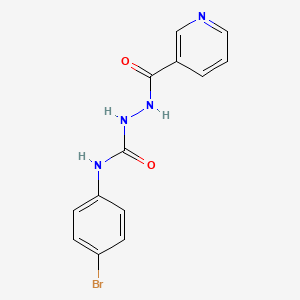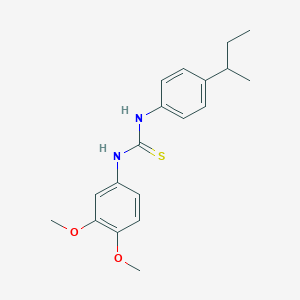![molecular formula C15H19ClN2O3S B4115314 N-allyl-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4115314.png)
N-allyl-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of N-allyl-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide and its derivatives involves several key steps that allow for the introduction of the sulfonyl, allyl, and piperidine components. Studies by Kojima et al. (2020) highlight the use of allyl 4-chlorophenyl sulfone as a versatile synthon for sequential α-alkylation and cobalt-catalyzed allylic substitution, demonstrating a methodology that could potentially be applied to the synthesis of N-allyl-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide (Kojima et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of N-allyl-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide and related compounds often involves computational and spectroscopic techniques to elucidate the configuration and conformation of the molecule. Shim et al. (2002) conducted a study on a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, using the AM1 molecular orbital method for conformational analysis, providing insights that could be relevant for understanding the molecular structure of N-allyl-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide (Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactions and properties of N-allyl-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide are influenced by its functional groups. The presence of the allyl group, for example, allows for reactions such as allylic substitution. The sulfonyl group contributes to the compound's reactivity towards nucleophiles, and the piperidine moiety can engage in various ring-opening and ring-closing reactions. The study by Shainyan et al. (2017) on the oxidative addition and cycloaddition of arenesulfonamides and triflamide to N-allyltriflamide provides a glimpse into the type of reactions that the sulfonyl and allyl groups in N-allyl-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide might undergo (Shainyan et al., 2017).
Mechanism of Action
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-prop-2-enylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c1-2-9-17-15(19)12-4-3-10-18(11-12)22(20,21)14-7-5-13(16)6-8-14/h2,5-8,12H,1,3-4,9-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISCQYKYVBKSDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)sulfonyl-N-prop-2-enylpiperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~4~-(3-chlorophenyl)-N~2~-[3-(4-morpholinyl)propyl]asparagine](/img/structure/B4115231.png)

![N-(tert-butyl)-4-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B4115239.png)

![N-(3,4-dimethoxyphenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]thiourea](/img/structure/B4115256.png)

![N-[3-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B4115271.png)
![ethyl 4-[({1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate](/img/structure/B4115276.png)
![2-(4-chlorophenyl)-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B4115283.png)
![N-{[4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)phenyl]sulfonyl}benzamide](/img/structure/B4115301.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4115326.png)
![N-butyl-N-ethyl-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-8-amine](/img/structure/B4115334.png)
![N-(4-acetylphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarboxamide](/img/structure/B4115335.png)
